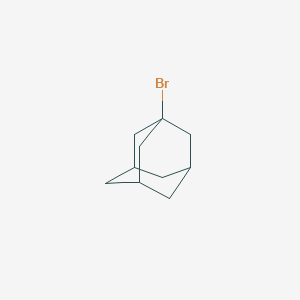

![molecular formula C21H22N10O4 B121631 N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine CAS No. 142038-30-0](/img/structure/B121631.png)

N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine

Overview

Description

N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine is a complex organic compound known for its mutagenic properties. It is primarily found in cooked meats and is a byproduct of the Maillard reaction, which occurs during the cooking process . This compound has been extensively studied due to its potential carcinogenic effects.

Mechanism of Action

Target of Action

The primary target of this compound, also known as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), is DNA . It interacts with DNA to form adducts , which are segments of DNA bound to a cancer-causing chemical. This process is part of the compound’s mutagenic activity .

Mode of Action

MeIQx is bioactivated through N-hydroxylation catalyzed by cytochrome P450s, followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) . The compound is then able to form adducts with DNA . The formation of these adducts can lead to mutations and DNA damage .

Biochemical Pathways

The compound’s interaction with DNA can lead to mutagenesis, a process that increases the rate of mutations in DNA . This process can affect various biochemical pathways, including those involved in DNA repair and cell replication .

Pharmacokinetics

It is known that the compound is metabolized by human microsomes to a species that damages bacterial dna .

Result of Action

The result of the compound’s action is the formation of DNA adducts, leading to DNA damage and potential mutations . This can result in mutagenesis and potentially carcinogenesis .

Action Environment

Environmental factors such as diet can influence the compound’s action, efficacy, and stability. MeIQx is one of the most potent and abundant mutagens in the western diet . Factors such as the presence of certain enzymes, like cytochrome P450s and NAT2, can also influence the compound’s bioactivation and subsequent interactions with DNA .

Biochemical Analysis

Biochemical Properties

The compound N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2’-Deoxyguanosine plays a crucial role in biochemical reactions. It is metabolically transformed to mutagenic/carcinogenic intermediates . The bioactivation includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .

Cellular Effects

N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2’-Deoxyguanosine has significant effects on various types of cells and cellular processes. It induces sister chromatid exchange in human cells in vitro and DNA damage, gene mutation in rodent cells in vitro . It also induces gene mutation in insects and DNA damage in bacteria .

Molecular Mechanism

The molecular mechanism of action of N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2’-Deoxyguanosine involves its transformation to genotoxic species. This transformation is facilitated by the action of Cytochrome P4501A2 (CYP1A2)-mediated N-hydroxylation followed by phase II O-esterification by N-acetyltransferase (NAT2) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2’-Deoxyguanosine change over time. The compound is metabolized by human microsomes to a species that damages bacterial DNA .

Metabolic Pathways

The metabolic pathways that N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2’-Deoxyguanosine is involved in include its transformation to mutagenic/carcinogenic intermediates. This transformation is facilitated by the action of Cytochrome P4501A2 (CYP1A2)-mediated N-hydroxylation followed by phase II O-esterification by N-acetyltransferase (NAT2) .

Preparation Methods

The synthesis of N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine involves several steps. One common method includes heating a mixture of creatinine, glucose, and glycine in diethylene glycol containing 14% water at 128°C for 2 hours . The mutagens formed are then purified using XAD-2 column chromatography, acid-base partition, Sephadex LH-20 column chromatography, ‘blue cotton’ treatment, and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes, which play a significant role in its metabolic activation and detoxification . Major products formed from these reactions include N2-glucuronide conjugates and 7-oxo derivatives .

Scientific Research Applications

N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine is widely used in scientific research due to its mutagenic and carcinogenic properties. It is used to study the effects of dietary mutagens on human health and to investigate the mechanisms of carcinogenesis . Additionally, it is used in toxicology studies to understand its metabolism and the formation of DNA adducts .

Comparison with Similar Compounds

Similar compounds include other heterocyclic aromatic amines (HAAs) such as 2-amino-3,4-dimethylimidazo[4,5-f]quinoline and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline . These compounds share similar mutagenic properties and are also formed during the cooking of meat. N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine is unique due to its specific structure and the particular pathways it undergoes during metabolic activation .

Properties

IUPAC Name |

2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N10O4/c1-8-5-23-14-9(3-10-15(16(14)25-8)27-20(22)30(10)2)26-21-28-18-17(19(34)29-21)24-7-31(18)13-4-11(33)12(6-32)35-13/h3,5,7,11-13,32-33H,4,6H2,1-2H3,(H2,22,27)(H2,26,28,29,34)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDMPQZHCQFIDK-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5C6CC(C(O6)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5[C@H]6C[C@@H]([C@H](O6)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931314 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142038-30-0 | |

| Record name | Guanosine, N-(2-amino-3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-5-yl)-2'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142038300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

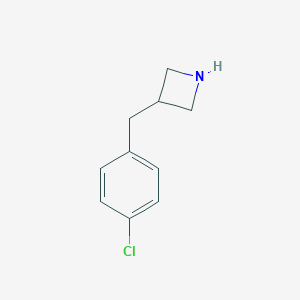

![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)

![3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine](/img/structure/B121563.png)

![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)

![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)

![3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121588.png)

![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)

![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)